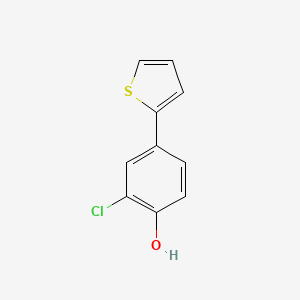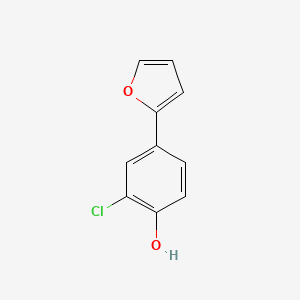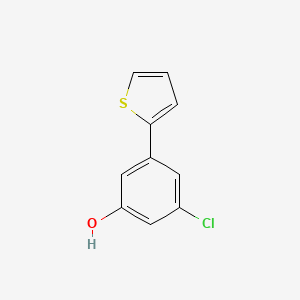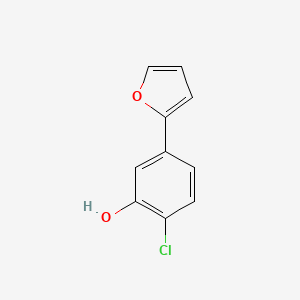
3-Chloro-5-(thiophen-3-yl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(thiophen-3-yl)phenol, 95% (3-C5T) is a chemical compound with a wide range of applications in the scientific and research communities. It is a highly reactive compound that has been used for decades in a variety of laboratory experiments and research studies. 3-C5T is a colorless, crystalline solid with a melting point of approximately 130°C. It is insoluble in water, but soluble in most organic solvents. 3-C5T is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, dyes, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions. 3-Chloro-5-(thiophen-3-yl)phenol, 95% is also used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridine, quinoline, and thiophene, which are important in the synthesis of drugs and other organic compounds. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% is used in the synthesis of polymers and in the preparation of monomers for the production of plastics.
Wirkmechanismus
3-Chloro-5-(thiophen-3-yl)phenol, 95% is a highly reactive compound and acts as a catalyst in organic reactions. It is a strong electrophile and is capable of reacting with a variety of nucleophiles. It can react with both alkyl and aryl halides to form ethers. It can also react with alcohols to form ethers or esters. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% can react with amines to form amides, and with carboxylic acids to form esters.
Biochemical and Physiological Effects
3-Chloro-5-(thiophen-3-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(thiophen-3-yl)phenol, 95% has a number of advantages for laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of organic reactions. It is also relatively inexpensive and readily available. However, 3-Chloro-5-(thiophen-3-yl)phenol, 95% can be toxic and should be handled with care. Additionally, it can be difficult to control the reaction rate and yields when using 3-Chloro-5-(thiophen-3-yl)phenol, 95% in organic reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Chloro-5-(thiophen-3-yl)phenol, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% could be used in the synthesis of polymers and monomers for the production of plastics. It could also be used in the development of new drugs and treatments for a variety of diseases and conditions. Finally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% could be used in the development of new methods for the synthesis of organic compounds.
Synthesemethoden
3-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized by a number of different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a haloalkane with an alcohol. In this method, 3-chloro-5-thiophen-3-ylphenol is formed by the reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide. Another method for the synthesis of 3-Chloro-5-(thiophen-3-yl)phenol, 95% is the reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide in the presence of a Lewis acid such as boron trifluoride or zinc chloride can also be used to synthesize 3-Chloro-5-(thiophen-3-yl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZIGPBPHVNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685822 | |
| Record name | 3-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(thiophen-3-YL)phenol | |
CAS RN |
1261891-74-0 | |
| Record name | 3-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
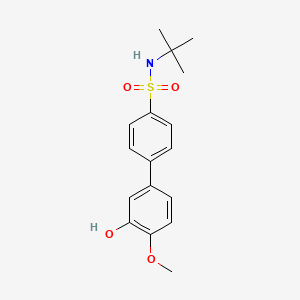
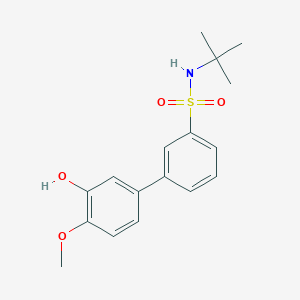
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

